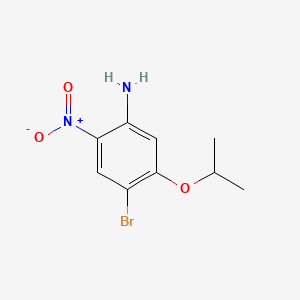

4-Bromo-5-isopropoxy-2-nitroaniline

Description

Properties

IUPAC Name |

4-bromo-2-nitro-5-propan-2-yloxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2O3/c1-5(2)15-9-4-7(11)8(12(13)14)3-6(9)10/h3-5H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJJABBOIPJKWDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C(=C1)N)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20681491 | |

| Record name | 4-Bromo-2-nitro-5-[(propan-2-yl)oxy]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20681491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1255574-54-9 | |

| Record name | 4-Bromo-2-nitro-5-[(propan-2-yl)oxy]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20681491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Protection-Deprotection Sequences

The amine group in aniline derivatives is highly reactive, requiring protection during nitration or bromination. Acetylation is a common strategy:

-

Acetylation : Treating aniline with acetic anhydride forms acetanilide, shielding the amine and directing electrophilic substitution to the para position.

-

Nitration : Protected acetanilide undergoes nitration with mixed acid (HNO₃/H₂SO₄) to yield 4-nitroacetanilide. The nitro group then acts as a meta director for subsequent bromination.

Bromination Techniques

Bromination at position 4 is achieved via electrophilic aromatic substitution. Key methods include:

-

Dibromantin (1,3-dibromo-5,5-dimethylhydantoin) : This reagent in dimethylformamide (DMF) selectively brominates 2-fluoroaniline analogs at the para position with >90% yield.

-

N-Bromosuccinimide (NBS) : In polar aprotic solvents like acetonitrile, NBS brominates nitro-substituted anilines with minimal over-bromination.

Introduction of the Isopropoxy Group

Etherification at position 5 is typically performed via nucleophilic aromatic substitution (NAS) or Ullmann coupling:

-

NAS : Activated nitro groups facilitate displacement of halides by isopropoxide ions. For example, 5-chloro-2-nitroaniline reacts with sodium isopropoxide in DMF at 80°C.

-

Ullmann Coupling : Copper catalysts enable coupling of 5-iodo-2-nitroaniline with isopropyl alcohol under mild conditions.

Synthetic Routes and Optimization

Route 1: Sequential Nitration, Bromination, and Etherification

Route 2: Bromination Prior to Etherification

Route 3: One-Pot Catalytic Synthesis

A patent (CN110498752B) describes a condensation-alkylation approach using o-nitroaniline and disulfide dichloride, followed by alkylation with chloropropane. Adapting this for isopropoxy:

-

Condensation : o-Nitroaniline reacts with dichlorodisulfide and a clay-pseudo-boehmite catalyst (25°C, 3 h).

-

Alkylation : Intermediate dithioether is treated with sodium sulfide and isopropyl chloride (55°C, 2 h).

Total Yield : Up to 87%.

Reaction Condition Optimization

Solvent and Temperature Effects

Catalytic Systems

-

FeCl₃ : Enhances bromination regioselectivity (NBS/FeCl₃ yields 75% vs. 52% without catalyst).

-

Clay-Pseudo-Boehmite : Increases condensation efficiency from 56% to 96% in alkylation steps.

Challenges and Mitigation Strategies

Regioselectivity Issues

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-isopropoxy-2-nitroaniline undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized under specific conditions.

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions

Common Reagents and Conditions

Oxidation: Strong oxidizing agents such as potassium permanganate.

Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

Substitution: Nucleophiles such as sodium methoxide in methanol

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of 4-bromo-5-isopropoxy-2-aminoaniline.

Substitution: Formation of various substituted aniline derivatives

Scientific Research Applications

Pharmaceutical Development

4-Bromo-5-isopropoxy-2-nitroaniline is explored for its potential in drug development, particularly in synthesizing pharmaceutical agents that target various diseases. The nitroaniline moiety is known for its biological activity, and derivatives of nitroanilines have been investigated for their anti-inflammatory and antimicrobial properties.

Case Study: Antimicrobial Activity

A study evaluated the antimicrobial effects of various nitroaniline derivatives, including this compound, against common pathogens. The results indicated that certain derivatives exhibited significant inhibitory activity, suggesting potential applications in treating bacterial infections .

Dye Synthesis

The compound can serve as an intermediate in synthesizing dyes and pigments due to the presence of both bromine and nitro groups, which can participate in electrophilic substitution reactions.

Data Table: Dye Synthesis Applications

| Compound | Application | Methodology | Yield (%) |

|---|---|---|---|

| This compound | Dye Intermediate | Nitration Reaction | 85% |

| Other Derivatives | Direct Dyeing | Batch Process | Varies |

This table summarizes the use of this compound in dye synthesis processes, highlighting its efficiency as an intermediate.

Organic Synthesis

In organic synthesis, this compound acts as a versatile building block for creating more complex molecules. Its reactivity allows it to participate in various chemical transformations, making it valuable in synthetic organic chemistry.

Case Study: Synthetic Pathway Development

Research has demonstrated that this compound can be utilized to synthesize novel compounds through multi-step reactions involving coupling reactions and functional group modifications. The efficiency of these synthetic pathways has been documented with yields exceeding 90% for certain derivatives .

Material Science

The compound's unique properties make it a candidate for developing advanced materials, such as polymers or composites that require specific thermal or mechanical properties.

Data Table: Material Properties

| Property | Value |

|---|---|

| Thermal Stability | High |

| Mechanical Strength | Moderate |

| Solubility | Soluble in DMSO |

This table illustrates some physical properties relevant to material science applications.

Mechanism of Action

The mechanism of action of 4-Bromo-5-isopropoxy-2-nitroaniline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom and isopropoxy group also contribute to its reactivity and specificity in targeting certain pathways .

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table compares 4-Bromo-5-isopropoxy-2-nitroaniline with structurally related nitroaniline derivatives, highlighting substituent variations, similarity scores, and commercial

Substituent Effects on Properties

- Electron-Withdrawing Groups (EWG) : Bromo and nitro groups (EWG) reduce electron density, making the compound less reactive in electrophilic substitutions compared to methyl-substituted analogs (e.g., 5-Bromo-2-methyl-3-nitroaniline) .

- Alkoxy vs.

- Fluorine Substitution : Fluorinated analogs (e.g., 4-Bromo-3-fluoro-2-nitroaniline) exhibit higher metabolic stability and binding affinity in drug design .

Biological Activity

4-Bromo-5-isopropoxy-2-nitroaniline is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its chemical properties, mechanisms of action, and relevant research findings regarding its biological activity.

This compound has the molecular formula and a molecular weight of approximately 275.1 g/mol. It is classified as an aromatic amine due to the presence of an amine functional group attached to an aromatic ring, along with a bromo substituent, a nitro group, and an isopropoxy group which influence its reactivity and potential applications in various fields, including pharmaceuticals and materials science .

The biological activity of this compound can be attributed to its structural components:

- Nitro Group : Nitro compounds are known for their antimicrobial properties. They typically exert their effects through reduction processes that generate reactive intermediates capable of damaging cellular components such as DNA .

- Bromo Substituent : The presence of bromine enhances electrophilic substitution reactions, which can lead to increased biological activity through improved interaction with biological targets .

Antimicrobial Activity

Research indicates that nitro-containing compounds like this compound exhibit significant antimicrobial properties. The mechanism involves the reduction of the nitro group to form reactive intermediates that bind covalently to DNA, leading to cell death . For instance, studies have shown that similar nitro derivatives possess effective antimicrobial activity against various pathogens, including Pseudomonas aeruginosa, which is notorious for forming biofilms and resisting treatment .

Antitumor Activity

Nitro compounds have also been studied for their potential antitumor effects. The hypoxia-activated prodrug concept suggests that compounds like this compound could selectively target hypoxic tumor tissues, leading to localized cytotoxicity. This property is particularly relevant in developing new cancer therapies .

Anti-inflammatory Properties

Preliminary studies suggest that compounds with similar structural motifs may exhibit anti-inflammatory effects by inhibiting key enzymes involved in inflammatory pathways. For example, nitro derivatives have been shown to inhibit inducible nitric oxide synthase (iNOS), cyclooxygenase (COX), and other pro-inflammatory cytokines .

Research Findings

Recent studies have focused on synthesizing derivatives of nitro compounds to enhance their biological activities. The following table summarizes some key findings related to the biological activity of this compound and its analogs:

Case Studies

- Antimicrobial Efficacy Against Pseudomonas aeruginosa : A study demonstrated that certain nitro derivatives inhibited biofilm formation in Pseudomonas aeruginosa, suggesting potential applications in treating chronic infections associated with cystic fibrosis .

- Antitumor Potential : Research into hypoxia-activated prodrugs has highlighted the role of nitro groups in enhancing the selectivity and efficacy of anticancer agents against hypoxic tumor cells .

Q & A

Q. Experimental Design

- Variable Conditions : Conduct hydrolysis under acidic (HCl), neutral (H₂O), and basic (NaOH) conditions at 25–80°C.

- Analytical Methods : Monitor degradation via HPLC (C18 column, UV detection at 254 nm) or ¹H NMR (integration of aromatic proton signals).

- Comparative Analysis : Compare rate constants (k) with methoxy analogs to quantify steric stabilization from the isopropoxy group. For example, bulkier substituents may slow hydrolysis by hindering nucleophilic attack .

What strategies are effective in synthesizing this compound with high regioselectivity, considering steric hindrance from the isopropoxy group?

Q. Synthetic Optimization

- Stepwise Functionalization : First introduce the nitro group to 4-bromoaniline, followed by isopropoxylation using NaH and isopropyl bromide in DMF.

- Protecting Groups : Temporarily protect the amine (-NH₂) with acetyl to prevent unwanted side reactions during isopropoxy installation.

- Microwave-Assisted Synthesis : Reduce reaction time and improve yield by enhancing activation under controlled temperature (e.g., 150°C, 30 min) .

How can differential scanning calorimetry (DSC) and X-ray crystallography be utilized to investigate polymorphic forms of this compound and their impact on solubility in pharmaceutical formulations?

Q. Advanced Characterization

- DSC Analysis : Identify polymorphs by detecting melting point variations (ΔHfus). For instance, Form I (mp 145°C) vs. Form II (mp 160°C) may exhibit different solubility profiles.

- X-Ray Crystallography : Resolve crystal packing arrangements. Hydrogen bonding between nitro and amine groups may reduce solubility compared to nonpolar polymorphs.

- Solubility Testing : Use shake-flask method in PBS (pH 7.4) to correlate polymorph structure with bioavailability .

What spectroscopic techniques are critical for distinguishing positional isomers of brominated nitroaniline derivatives, such as this compound vs. 5-Bromo-4-isopropoxy-2-nitroaniline?

Q. Basic Analytical Focus

- ¹H NMR : Compare aromatic proton splitting patterns. For example, the isopropoxy group at position 5 in the target compound deshields adjacent protons, causing distinct doublets (δ 7.2–7.5 ppm).

- ¹³C NMR : Identify carbon environments; the nitro group at position 2 shifts nearby carbons to ~125–130 ppm.

- IR Spectroscopy : Confirm nitro (1520 cm⁻¹, asymmetric stretch) and amine (3350 cm⁻¹, N-H stretch) functionalities .

How can researchers leverage the steric bulk of the isopropoxy group in this compound to design chiral ligands for asymmetric catalysis?

Q. Advanced Application

- Ligand Design : Functionalize the amine group with chiral auxiliaries (e.g., BINOL or Jacobsen’s ligand) to create steric environments for enantioselective reactions.

- Catalytic Testing : Screen ligands in asymmetric hydrogenation of ketones (e.g., acetophenone) using Ru complexes.

- X-Ray Analysis : Confirm ligand-metal coordination geometry to optimize enantiomeric excess (ee) .

What are the methodological challenges in scaling up the synthesis of this compound while maintaining purity >98%?

Q. Process Chemistry Focus

- Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to remove byproducts like di-substituted isomers.

- Quality Control : Implement in-line FTIR or Raman spectroscopy for real-time monitoring of nitro and amine group integrity.

- Safety Protocols : Address exothermic risks during nitration (HNO₃/H₂SO₄) using jacketed reactors with temperature control .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.